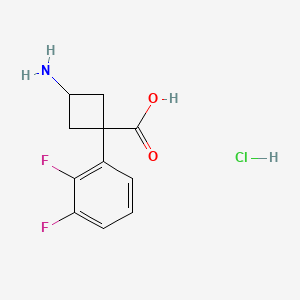![molecular formula C16H21NO3 B13455369 benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate](/img/structure/B13455369.png)
benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-{1-methyl-2-oxabicyclo[222]octan-4-yl}carbamate is a complex organic compound featuring a unique bicyclic structureThe bicyclic core, 2-oxabicyclo[2.2.2]octane, is known for its stability and unique chemical properties, making it a valuable scaffold in drug design and synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile to form the 2-oxabicyclo[2.2.2]octane core . This intermediate can then be further functionalized to introduce the benzyl and carbamate groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities. The scalability of the synthesis is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate can undergo various chemical reactions, including:
Oxidation: Conversion of oximes to carbonyl compounds using periodate oxidants.
Reduction: Potential reduction of the carbamate group to amines under specific conditions.
Substitution: Nucleophilic substitution reactions to modify the benzyl group or the carbamate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include sodium periodate for oxidation and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oximes can yield carbonyl compounds, while reduction of the carbamate group can produce amines .
Scientific Research Applications
Benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate involves its interaction with specific molecular targets. The bicyclic structure provides a rigid framework that can interact with enzymes and receptors, potentially inhibiting their activity. The carbamate group can form covalent bonds with active site residues, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: A similar scaffold used in drug design but with different physicochemical properties.
Cubane: Another rigid scaffold with unique properties but less stable under certain conditions.
Bicyclo[1.1.1]pentane: Known for its compact structure and use in medicinal chemistry.
Uniqueness
Benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate is unique due to its combination of the 2-oxabicyclo[2.2.2]octane core and the carbamate group, providing a balance of stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
benzyl N-(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate |
InChI |
InChI=1S/C16H21NO3/c1-15-7-9-16(10-8-15,12-20-15)17-14(18)19-11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,17,18) |
InChI Key |
XZDCNDFAMAPZNV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1)(CO2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B13455292.png)
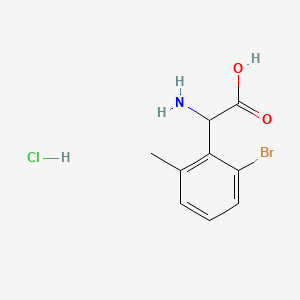
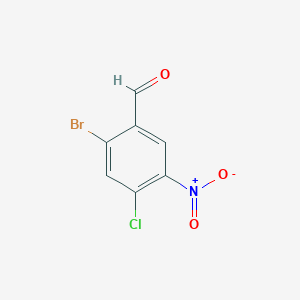
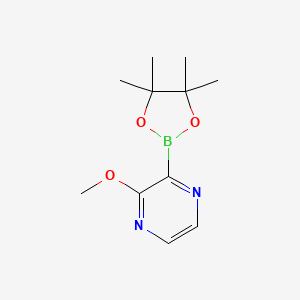
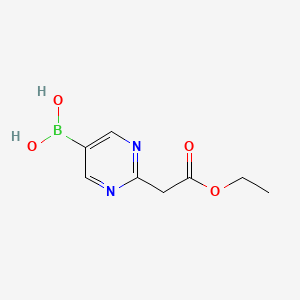
![1-Oxaspiro[3.3]heptan-6-one](/img/structure/B13455328.png)

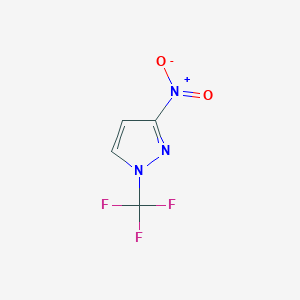
![4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13455345.png)
amine hydrochloride](/img/structure/B13455350.png)
![2-Azaspiro[3.6]decane](/img/structure/B13455356.png)
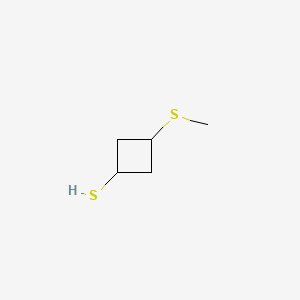
![6',8'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B13455364.png)
